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Introduction and Scientific Rationale

Pamapimod (PAM) is a highly selective small-molecule inhibitor of p38 mitogen-activated protein kinase
alpha (p38 MAPKa) that has been extensively investigated for the treatment of rheumatoid arthritis.
Recently, this compound has gained significant attention for its potential application in antiviral therapy,
particularly against SARS-CoV-2 and its variants of concern (VoCs). The scientific rationale for repurposing
Pamapimeod in viral infection models stems from the crucial role of p38 MAPK signaling in viral replication
and inflammatory responses. SARS-CoV-2 infection triggers a cascade of cellular events through the
interaction of its spike protein with angiotensin-converting enzyme 2 (ACE2), leading to dysregulation of the
renin-angiotensin system and subsequent activation of p38 MAPK pathways. This activation results in

excessive inflammation and tissue damage, particularly in pulmonary alveoli, which are characteristic of

severe COVID-19 [1].

The p38 MAPK pathway serves as a key mediator of angiotensin II signaling, which increases blood
pressure and promotes inflammatory responses that lead to tissue injury. When SARS-CoV-2 binds to ACE2
receptors, it downregulates ACE2 activity, thereby reducing the inhibition of angiotensin II and permitting
uncontrolled p38 MAPK activation in lungs and cardiac tissue. Furthermore, a positive feedback mechanism
involving upregulation of ADAM17 (a disintegrin and metalloprotease 17), which cleaves the ACE2
ectodomain, may further diminish the protective effects of local ACE2 concentrations. Based on these

molecular mechanisms, inhibition of p38 MAPK with selective agents like Pamapimod represents a
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promising therapeutic strategy that targets host cellular pathways rather than viral components, potentially

yielding broad-spectrum antiviral activity less susceptible to viral mutation-driven drug resistance [1].

Cell Culture Models for Infection Studies

Conventional Two-Dimensional (2D) Models

Two-dimensional cell culture systems represent the standard platform for initial antiviral compound
screening and mechanism of action studies. These models offer simplicity, reproducibility, and scalability,
making them ideal for high-throughput applications. For Pamapimeod investigations, several 2D cell culture

systems have been successfully utilized, each with distinct characteristics and applications [1]:

e Vero cells (African green monkey kidney epithelial cells): This continuous cell line is widely used in
virology research due to its high susceptibility to viral infection and robust viral production

capabilities.

e Caco-2 cells (human colon carcinoma-derived epithelial cells): This model provides a human intestinal
epithelial system that expresses relevant receptors for viral entry and has been valuable for studying

enteric aspects of viral pathogenesis.

e A549-ACE2+/TMPRSS2+ cells: These genetically modified human lung adenocarcinoma cells
engineered to overexpress both ACE2 receptor and transmembrane protease serine subtype 2
(TMPRSS?2) represent a optimized system for studying SARS-CoV-2 lung cell entry and replication

mechanisms.

¢ Calu-3 cells (human lung epithelial cells): As an endogenous expressor of both ACE2 and TMPRSS2,
this cell line is considered one of the most physiologically relevant surrogate models for human lung

infection, particularly for respiratory viruses like SARS-CoV-2 [1].

Advanced Three-Dimensional (3D) Models

Three-dimensional cell culture systems have emerged as superior models for studying host-pathogen

interactions as they better recapitulate the in vivo microenvironment compared to traditional 2D systems.
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These advanced models preserve the complex architecture, cellular organization, and cell-to-cell interactions
found in native tissues, providing more physiologically relevant data for therapeutic development. Several

3D platforms have been developed for respiratory infection research [2] [3] [4]:

¢ Air-liquid interface (ALI) cultures: These systems involve cultivating respiratory epithelial cells on
permeable membrane supports where the apical surface is exposed to air while the basolateral surface
contacts culture medium. ALI cultures promote the development of polarized epithelial layers with

functional cilia and mucus production, closely mimicking the respiratory tract epithelium.

e Organoids: These self-organizing three-dimensional structures derived from stem cells replicate
important structural and functional characteristics of organs, including the lung. Organoids model the
cellular heterogeneity and organizational complexity of native tissues, making them valuable for

infection studies.

e Lung-on-a-chip systems: These microfluidic devices incorporate human lung cells into a platform
that simulates mechanical forces such as breathing motions and fluid flow, creating a highly

sophisticated model that reproduces key aspects of the human pulmonary environment.

e Precision-cut lung slices (PCLS): This ex vivo model maintains the original tissue architecture and
cellular diversity of the lung, providing a representative system for studying respiratory infections

while aligning with the 3R principles (replacement, reduction, and refinement) in animal research [3].

Table 1: Advantages and Limitations of Cell Culture Models for Infection Studies

Model Type Key Features Advantages Limitations

2D Monolayers Flat, adherent cell High reproducibility, cost- Lack physiological
(Vero, Caco-2, A549, cultures on plastic effective, suitable for HTS  complexity, altered cell
Calu-3) surfaces morphology

Air-Liquid Interface  Differentiated epithelial Physiological polarization, = Extended culture time,
(ALI) layers at air-medium mucus production, ciliary specialized equipment
interface function required
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Model Type

Organoids

Lung-on-a-Chip

Precision-Cut Lung
Slices

Key Features

3D self-organizing
structures from stem
cells

Microfluidic device with
mechanical stimulation

Ex vivo tissue sections
maintaining native
architecture

Advantages

Tissue-like architecture,
cellular heterogeneity

Biomechanical forces,
vascular interface

Preserves tissue
complexity and immune
populations

Pamapimod Infection Model Protocols

Limitations

Variable size,
challenging pathogen
access to lumen

Technical complexity,
high cost, specialized
expertise

Limited lifespan, donor
variability

Protocol 1: Antiviral Assessment in 2D Monolayer Cultures

This protocol describes the standard procedure for evaluating the antiviral efficacy of Pamapimod against

SARS-CoV-2 in conventional 2D cell culture systems, based on established methodologies from published

research [1].

¢ Cell culture preparation:

o Maintain Vero B4, Caco-2, A549-ACE2+/TMPRSS2+, or Calu-3 cells in appropriate growth
media (DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1%

penicillin/streptomycin) at 37°C in a 5% CO2 humidified atmosphere.

o Seed cells in multi-well plates (24 or 96-well format) at a density of 2-5 x 104 cells/well and
culture until 80-90% confluent.

¢ Virus infection and compound treatment:

o Infect cell monolayers with SARS-CoV-2 (Wuhan type or VoCs) at a predetermined multiplicity
of infection (MOI) of 0.01-0.1 in infection medium (serum-free medium with 1-2 pg/mL TPCK-
trypsin for Vero cells).

o Incubate virus-cell mixture for 1 hour at 37°C with gentle rocking every 15 minutes to ensure
even distribution.
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o Remove virus inoculum and wash cells twice with phosphate-buffered saline (PBS) to remove
unabsorbed virus.

o Add fresh maintenance medium containing serial dilutions of Pamapimod (typically ranging
from 0.1 nM to 10 uM) with DMSO concentration not exceeding 0.1% in all treatments,
including vehicle controls.

o Include positive control wells treated with 1 uM remdesivir and untreated infected controls in
each experiment.

e Sample collection and analysis:

o Harvest cell culture supernatants at 72 hours post-infection (hpi) for viral load quantification.

o Quantify SARS-CoV-2 RNA levels in supernatants using quantitative RT-PCR (qRT-PCR)
targeting conserved viral genomic regions.

o Determine viral titers by plaque assay or TCIDso assay in parallel for correlation with molecular
data.

o Assess cell viability using WST-1 assay or similar metabolic activity assays according to
manufacturer's protocols to exclude cytotoxicity as a confounding factor.

Protocol 2: Advanced 3D Air-Liquid Interface (ALI) Infection
Model

This protocol describes the establishment of a more physiologically relevant model for evaluating

Pamapimod efficacy in a differentiated respiratory epithelial system [3] [4].

¢ ALI culture establishment:

o Seed primary human bronchial epithelial cells (HBECs) onto collagen-coated transwell inserts
with 0.4 um pore size at a density of 1-2 x 10° cells/insert.

o Culture cells in submerged conditions with appropriate growth medium (e.g., BEGM with
supplements) for 5-7 days, changing medium every 2 days until cells reach 100% confluence.

o Initiate air-liquid interface by removing apical medium and feeding only from the basolateral
compartment with specialized ALI medium (e.g., PneumaCult ALI medium).

o Culture at ALI for 4-6 weeks to allow full differentiation, with basolateral medium changes every
2-3 days.

o Monitor transepithelial electrical resistance (TEER) weekly using a volt-ohm meter to confirm
formation of tight junctions and epithelial barrier integrity.

o Differentiation validation:
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o Confirm presence of functional cilia through visual inspection under phase-contrast microscopy.

o Assess mucus production through periodic acid-Schiff (PAS) staining or immunostaining for
mucin 5AC (MUC5AC).

o Verify cell type composition through immunofluorescence staining for ciliated cells (anti-p-
tubulin 1V), goblet cells (anti-MUC5AC), and basal cells (anti-p63).

¢ Infection and compound treatment:

o Wash apical surface gently with warm PBS to remove accumulated mucus prior to infection.

o Apply SARS-CoV-2 viral inoculum (105-10°€ pfu in small volume) to the apical surface and
incubate for 2 hours at 37°C.

o Remove inoculum and wash apical surface gently with PBS to remove unbound virus.

o Apply Pamapimod treatments (0.1 nM to 10 pM) to the basolateral compartment to simulate
systemic drug delivery.

o Maintain cultures at ALI conditions throughout the infection period.

e Sample collection and analysis:

o Collect apical washes at 24, 48, and 72 hpi by adding 200 uL PBS to the apical surface and
incubating for 10 minutes at 37°C before collection.

o Quantify viral RNA in apical washes by gRT-PCR.

o Determine infectious virus titers by plaque assay.

o For histopathological analysis, fix cell inserts in 4% paraformaldehyde at various time points for
immunofluorescence analysis of viral antigens (nucleocapsid protein) and host response
markers.

Signaling Pathways and Molecular Mechanisms

The p38 MAPK signaling cascade plays a central role in the cellular response to various stress stimuli,
including viral infections. In the context of SARS-CoV-2 infection, viral entry through ACE2 receptor
binding initiates a complex series of intracellular events that ultimately lead to p38 MAPK activation. The

diagram below illustrates the key molecular events in this pathway and the site of Pamapimed intervention:
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Figure 1: p38 MAPK Signaling Pathway in SARS-CoV-2 Infection and Pamapimod Intervention

The molecular mechanism of Pamapimed's antiviral activity involves specific inhibition of the p38
MAPKa isoform, thereby interrupting the downstream consequences of pathway activation. Pamapimod
competes with ATP for binding to the active site of p38 MAPKa, preventing phosphorylation of downstream
substrates that mediate pro-inflammatory responses and creating an intracellular environment less conducive
to viral replication. This mechanism is particularly valuable therapeutically because it targets host factors
that are genetically stable, unlike viral targets that may rapidly mutate to confer drug resistance. This

approach potentially provides broad-spectrum activity against current and emerging SARS-CoV-2 variants

[1].

Table 2: Key Signaling Molecules in p38 MAPK Pathway Relevant to Pamapimod Activity

. . Function in SARS-CoV-2 . I
Signaling Component Infection Effect of Pamapimod Inhibition

p38 MAPKa Master regulator of inflammatory Direct inhibition of kinase activity
response to viral infection

ACE2 Cellular entry receptor for SARS- Indirect prevention of ACE2-
CoV-2 mediated signaling dysregulation
Angiotensin Il Vasoconstrictor and pro- Reduced downstream signaling
inflammatory peptide through prevention of p38 activation
AT1 Receptor Angiotensin Il receptor mediating Attenuated signal transduction

pathological effects

ADAM17 Metalloprotease that cleaves Reduced positive feedback

ACEZ2 ectodomain amplification
Transcription Factors Regulate expression of pro- Decreased nuclear translocation and
(ATF-1,2,6, CREB) inflammatory genes transcriptional activity
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Function in SARS-CoV-2

Signaling Component . Effect of Pamapimod Inhibition
Infection

Cytokines (IL-6, TNF-q, Mediators of inflammation and Significant reduction in production

IL-1B3) tissue damage and secretion

Combination Therapy with Pioglitazone

Rationale for Combination Approach

Research has revealed that combination therapy incorporating both Pamapimeod and pioglitazone (an anti-
inflammatory drug approved for type 2 diabetes) produces synergistic antiviral effects against SARS-CoV-
2. This enhanced activity stems from the substantial crosstalk between the p38 MAPK and peroxisome
proliferator-activated receptor gamma (PPARY) pathways. Pioglitazone, as a PPARy agonist, exhibits broad
anti-inflammatory activity independently demonstrated by its ability to significantly reduce interleukin-6
(IL-6) and tumor necrosis factor o (TNFa) in various experimental systems. The dual modulation of both p38
MAPK and PPARy pathways creates an unfavorable intracellular environment for viral replication through

complementary mechanisms [1].

Experimental Protocol for Combination Studies

e Compound preparation:

o Prepare stock solutions of Pamapimod and pioglitazone in DMSO at concentrations of 10 mM
and 20 mM, respectively.

o Generate serial dilutions in culture medium to achieve final concentration ranges of 10-1000 nM
for Pamapimod and 100-5000 nM for pioglitazone, ensuring DMSO concentration does not
exceed 0.1% in all treatments.

o Prepare combination treatments at fixed ratios based on individual ICso values (typically 1:8
molar ratio of PAM:Pio).

¢ Cell infection and treatment:

o Infect susceptible cell lines (Calu-3 or Vero) with SARS-CoV-2 as described in Protocol 1.
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o Apply single agents or combination treatments 1-hour post-infection.

o Include appropriate controls: untreated infected cells, vehicle controls, and single-agent

treatments at equivalent concentrations.

e Data analysis:

o Quantify viral RNA in supernatants at 72 hpi by gqRT-PCR.
o Calculate combination indices using the method of Chou and Talalay to determine synergistic,

additive, or antagonistic effects.
o Determine ICso values for individual compounds and combination treatments using non-linear

regression analysis of dose-response data.

Table 3: Antiviral Activity of Pamapimod and Pioglitazone Against SARS-CoV-2 Variants

Virus Variant

Pamapimod ICso

Pioglitazone ICso

Combination ICso

Combination

(nM) (nM) (nM) Index

Wuhan type 100-250 ~800 45/360 (PAM/Pio) 0.45 (Synergistic)
Alpha (B.1.1.7) 90-230 750-850 42/336 (PAM/Pio) 0.48 (Synergistic)
Beta (B.1.351) 95-240 770-860 44/352 (PAM/Pio) 0.46 (Synergistic)
Gamma (P.1) 100-250 780-870 46/368 (PAM/Pio) 0.47 (Synergistic)
Delta 105-260 790-880 48/384 (PAM/Pio) 0.49 (Synergistic)
(B.1.617.2)

Omicron 110-270 800-900 50/400 (PAM/Pio) 0.51 (Synergistic)
(B.1.1.529)

Advanced Application in 3D Culture Systems

Three-dimensional cell culture models represent the cutting edge in virology research, offering more
physiologically relevant systems for evaluating antiviral compounds like Pamapimod. These advanced

models bridge the gap between conventional 2D cultures and in vivo animal models, potentially yielding
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data with greater translational value. Implementation of Pamapimod testing in 3D systems requires specific

methodological considerations [2] [4] [5]:

e Bioprinted 3D matrices:

o Utilize standardized bioprinted 3D matrices to create reproducible tissue-like environments for
infection studies.

o Seed appropriate respiratory cell types (primary bronchial epithelial cells, lung fibroblasts) at
high density (1-2 x 10° cells/mL) onto bioprinted matrices.

o Culture cells for extended periods (4-6 weeks) to allow development of tissue-like morphology
and polarization.

o Infect 3D cultures with SARS-CoV-2 via microinjection or apical application to ensure viral
access to relevant cell types.

o Apply Pamapimod treatments through the culture medium to simulate systemic administration.

o Monitor infections using live-cell imaging facilitated by the transparent nature of bioprinted
matrices.

¢ Organoid infection models:

o Generate lung organoids from human pluripotent stem cells or adult stem cells using
established differentiation protocols.

o Access the luminal side of organoids for infection using microinjection techniques to deliver
SARS-CoV-2 inoculum directly to the interior compartment.

o Treat with Pamapimod through the surrounding culture medium and assess viral replication
using gRT-PCR and immunofluorescence imaging.

o Evaluate tissue damage and host responses through histological analysis and cytokine profiling
of culture supernatants.

The workflow for establishing and utilizing these advanced 3D culture systems for Pamapimod evaluation

is illustrated below:
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Figure 2: Experimental Workflow for Pamapimod Evaluation in 3D Culture Models

Conclusion

These application notes and protocols provide comprehensive methodologies for implementing Pamapimod
in cell culture infection models ranging from conventional 2D systems to advanced 3D platforms. The
consistent antiviral activity demonstrated across multiple SARS-CoV-2 variants highlights the potential of
targeting host p38 MAPK signaling as a therapeutic strategy. The synergistic combination of Pamapimod
with pioglitazone presents a particularly promising approach worthy of further investigation in additional
model systems and clinical studies. As the field advances, implementation of these protocols in more
physiologically relevant 3D culture systems will enhance our understanding of Pamapimed's mechanism of

action and therapeutic potential for respiratory viral infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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